2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole
CAS No.: 1056456-16-6
Cat. No.: VC3073410
Molecular Formula: C14H19BN4O2
Molecular Weight: 286.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1056456-16-6 |
---|---|
Molecular Formula | C14H19BN4O2 |
Molecular Weight | 286.14 g/mol |
IUPAC Name | 2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole |
Standard InChI | InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-8-6-10(7-9-11)12-16-18-19(5)17-12/h6-9H,1-5H3 |
Standard InChI Key | FCZDKFFYQIUETK-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(N=N3)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(N=N3)C |
Introduction
Chemical Structure and Properties
Structural Features
2-Methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole possesses a complex structure with several distinguishing features. The core of the molecule consists of a tetrazole ring, which is a five-membered heterocycle containing four nitrogen atoms in sequence. This tetrazole bears a methyl group at the N2 position, designating it specifically as a 2H-tetrazole isomer. The tetrazole ring is connected at its 5-position to a phenyl ring, which carries a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the para position.
The structure can be compared to similar compounds reported in the literature, such as 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole, which differs only in having an isopropyl rather than a methyl group at the N2 position of the tetrazole . This structural similarity suggests comparable physical and chemical properties, with modifications primarily in steric bulk and lipophilicity.
The boronic acid moiety, protected as a pinacol ester, features a trivalent boron atom with sp²-hybridization, resulting in a trigonal planar geometry. The boron atom possesses a vacant p-orbital perpendicular to this plane, which contributes significantly to its Lewis acidic character and reactivity patterns .
Physical and Chemical Properties
Based on the structural features and data from similar compounds, the following physical and chemical properties can be anticipated for 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole:
Table 1: Key Physical and Chemical Properties
The C-B bond in this compound is expected to be slightly longer than typical C-C single bonds, with bond energy also slightly smaller than that of C-C bonds (323 versus 358 kJ/mol) . The B-O bonds in the tricoordinate state are relatively short, indicating their significant strength derived from conjugation between the oxygen lone pairs and the boron's vacant p-orbital .
The compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, with more limited solubility in water and highly nonpolar solvents. This solubility profile results from the balance between the hydrophobic components (methyl groups, phenyl ring) and the more polar tetrazole and boronic ester functionalities.
Lewis Acidity and Reactivity
A key property of 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is the Lewis acidity of its boron center. The vacant p-orbital on the sp²-hybridized boron atom enables it to accept electron pairs from Lewis bases, forming tetrahedral adducts . Upon formation of such adducts, the B-O bond lengths increase significantly, from approximately 1.31-1.35 Å to 1.43-1.48 Å, comparable to normal C-O ether bonds .
This Lewis acidic character is fundamental to the compound's reactivity and potential biological activities. The electronic effects of the phenyl-tetrazole portion of the molecule can modulate this Lewis acidity, potentially influencing the compound's interactions with nucleophilic residues in enzyme active sites.
The tetrazole moiety contributes additional reactivity patterns, particularly in its ability to participate in hydrogen bonding and other non-covalent interactions. While N-methylation at the 2-position removes one potential hydrogen bond donor site, the remaining nitrogen atoms can still serve as hydrogen bond acceptors, enabling complex interaction patterns with biological targets.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole can be approached through several strategic routes, drawing on established methods for preparing tetrazoles and introducing boronic ester functionalities.
A potential synthetic pathway might begin with 4-bromobenzonitrile, which would undergo tetrazole formation through reaction with sodium azide in the presence of an ammonium salt. The resulting 5-(4-bromophenyl)-tetrazole would then be selectively methylated at the N2 position using an appropriate methylating agent such as methyl iodide in the presence of a base. The final step would involve palladium-catalyzed borylation using bis(pinacolato)diboron to introduce the pinacol boronic ester group.
Alternatively, the synthesis could begin with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, followed by tetrazole formation and subsequent N-methylation. This approach would avoid potential complications from the reactivity of the boronic ester during the tetrazole formation or methylation steps.
The synthesis of tetrazole derivatives can also be achieved using multicomponent reactions, particularly the Ugi reaction followed by deprotection, as demonstrated in research on arginase inhibitors containing tetrazole moieties . This approach might be adaptable for more efficient synthesis of the target compound.
Purification and Characterization
Purification of 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole would typically involve column chromatography using silica gel with appropriate solvent systems. The compound would be characterized using a suite of analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
The 1H NMR spectrum would be expected to show characteristic signals for the N-methyl group (approximately 4.0-4.5 ppm), the aromatic protons of the phenyl ring (7.0-8.0 ppm), and the methyl groups of the pinacol moiety (1.2-1.4 ppm) . The 13C NMR would display signals for the tetrazole carbon (approximately 150-160 ppm), aromatic carbons, the N-methyl carbon, and the carbons of the pinacol group .
11B NMR spectroscopy would provide valuable information about the boron environment, with the signal for the tricoordinate boron typically appearing around 30 ppm. Mass spectrometry would confirm the molecular formula through accurate mass determination and provide fragmentation patterns characteristic of the structural features.
Applications in Research and Industry
Medicinal Chemistry Applications
The combination of tetrazole and boronic acid functionalities in 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole makes it potentially valuable in medicinal chemistry, particularly as an enzyme inhibitor. The tetrazole group serves as a bioisostere for carboxylic acids, offering improved metabolic stability while maintaining similar binding interactions . Meanwhile, the boronic acid moiety (protected as the pinacol ester) can interact with nucleophilic active site residues, forming strong, reversible bonds.
Research on arginase inhibitors has demonstrated the value of combining boronic acid functionalities with tetrazole moieties. For example, the nonclassical bioisosteric replacement of a carboxyl group with a tetrazolyl moiety in 2-amino-6-boronohexanoic acid (ABH) analogues resulted in novel human arginase inhibitors . While these compounds showed varying degrees of inhibitory potency compared to ABH itself, they offered potential advantages in terms of hydrophobicity and metabolic stability.
Table 2: Comparison with Related Compounds
The tetrazole-boronic acid combination presents opportunities for developing inhibitors of various enzymes, particularly those with nucleophilic active site residues such as serine proteases, metalloproteases, and other hydrolytic enzymes. The ability of the boronic acid to form tetrahedral adducts mimics the transition state of many enzymatic reactions, potentially leading to potent transition state analogue inhibitors.
Synthetic Applications
Structure-Activity Relationships
Effect of Tetrazole Substitution
The N2-methyl substitution on the tetrazole ring in 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole significantly influences its properties and potential biological activities. The methyl group specifies the tetrazole tautomer as the 2H form and affects the electronic distribution within the ring, modulating its ability to participate in hydrogen bonding and other non-covalent interactions.
Compared to unsubstituted tetrazoles, N-methylated derivatives typically show altered acidity and hydrogen bonding capabilities. The methyl group also increases the lipophilicity of the compound, potentially enhancing membrane permeability compared to unmethylated analogues, which could be advantageous for cellular uptake in biological applications.
Research on tetrazole-containing arginase inhibitors has shown that the tetrazole moiety can provide additional binding sites for interactions with amino acid residues in enzyme active sites . The specific substitution pattern can significantly affect these interactions, with larger substituents potentially causing steric hindrance but also possibly engaging in additional hydrophobic interactions.
Influence of the Boronic Acid Moiety
The pinacol boronic ester functionality in 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole contributes significantly to its chemical behavior and potential applications. The boron atom, with its vacant p-orbital, can interact with nucleophilic groups, forming tetrahedral adducts .
In enzyme inhibition, boronic acids can form strong, reversible bonds with active site nucleophiles, particularly the hydroxyl groups of serine residues and the metal-bridging hydroxide ions in metalloenzymes. For example, in arginase inhibitors, the trigonal planar boronic acid moiety is attacked by the metal-bridging hydroxide ion upon binding to the active site, yielding a tetrahedral boronate anion .
The protecting group on the boronic acid (in this case, the pinacol group) affects the compound's stability, solubility, and bioavailability. The pinacol ester serves as a protecting group that can be hydrolyzed under appropriate conditions to reveal the free boronic acid, which typically exhibits greater reactivity but potentially lower stability.
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole requires a multi-technique approach. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with 1H NMR revealing the proton environments, 13C NMR elucidating the carbon framework, and 11B NMR offering insights into the boron environment .
Infrared spectroscopy would show characteristic absorptions for the tetrazole ring and the B-O bonds of the boronic ester. The trigonal B-O bonds typically show strong absorptions due to their partial double bond character resulting from conjugation between the oxygen lone pairs and the boron's vacant orbital .
Mass spectrometry, particularly high-resolution techniques, would confirm the molecular formula and provide fragmentation patterns characteristic of the structural features. Liquid chromatography coupled with mass spectrometry (LC-MS) would be valuable for assessing the purity and identity of the compound.
X-ray Crystallography
X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure of 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole, including bond lengths, bond angles, and packing arrangements in the solid state.
Studies of phenylboronic acid have revealed that such compounds often crystallize as hydrogen-bonded dimers or in extended hydrogen-bonded networks . The presence of the tetrazole and the N-methyl substitution would modify these interactions, potentially leading to different crystal packing arrangements.
The expected C-B bond length would fall within the range of 1.55-1.59 Å, while the B-O bonds in the tricoordinate boronic ester would likely be around 1.31-1.35 Å . The phenyl ring and tetrazole moiety might show varying degrees of coplanarity, influenced by crystal packing interactions and electronic effects.
Future Research Directions
Optimization for Biological Applications
Future research on 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole could focus on optimizing its properties for specific biological applications, particularly enzyme inhibition. This might involve:
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Exploration of different substituents on the tetrazole nitrogen to modulate lipophilicity and binding interactions
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Introduction of additional functional groups on the phenyl ring to enhance potency or selectivity
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Investigation of alternative boronic acid derivatives, such as different esters or the free boronic acid, to optimize stability and reactivity
Research on tetrazole ABH analogues has shown that structurally modified compounds can exhibit varying degrees of inhibitory potency against human arginase, with the potential for improved pharmacokinetic properties . Similar structure-activity relationship studies with the target compound could lead to more potent and selective inhibitors of various enzymes.
Synthetic Methodology Development
The development of improved synthetic routes to access 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole and related compounds represents another promising research direction. This could include optimization of existing synthetic pathways to improve yields and reduce the number of steps, exploration of alternative approaches such as late-stage borylation of tetrazole-containing precursors, and development of more efficient purification methods.
The application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could enhance both the efficiency and scalability of the production process, making these compounds more accessible for research and potential commercial applications.
Exploration of Novel Applications
While medicinal chemistry applications represent a primary focus for compounds combining tetrazole and boronic acid functionalities, there are numerous other potential applications that warrant exploration. In materials science, the compound's ability to coordinate with metal ions through the tetrazole and interact with various substrates through the boronic ester could lead to applications in sensing, catalysis, and the development of advanced materials with unique properties.
The development of chemical probes based on the target compound could enable the study of biological processes through selective interactions with target proteins. The reversible nature of boronic acid interactions with diols and other nucleophilic groups makes these compounds particularly interesting for the development of stimuli-responsive systems, potentially leading to applications in drug delivery, biosensing, and responsive materials.
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